

Z-VAD-FMK: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: Z-Veid-fmk

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An in-depth exploration of the chemical properties, biological activity, and experimental applications of the pan-caspase inhibitor, Z-VAD-FMK.

Z-VAD-FMK (Carbobenzoxy-Valyl-Alanyl-Aspartyl-[O-methyl]-fluoromethylketone) is a potent and widely utilized tool in apoptosis research. As a cell-permeable, irreversible pan-caspase inhibitor, it serves as a critical agent for studying the roles of caspases in programmed cell death and other physiological and pathological processes. This guide provides a detailed overview of its chemical structure, properties, and common experimental methodologies for professionals in drug development and life sciences.

Core Chemical and Physical Properties

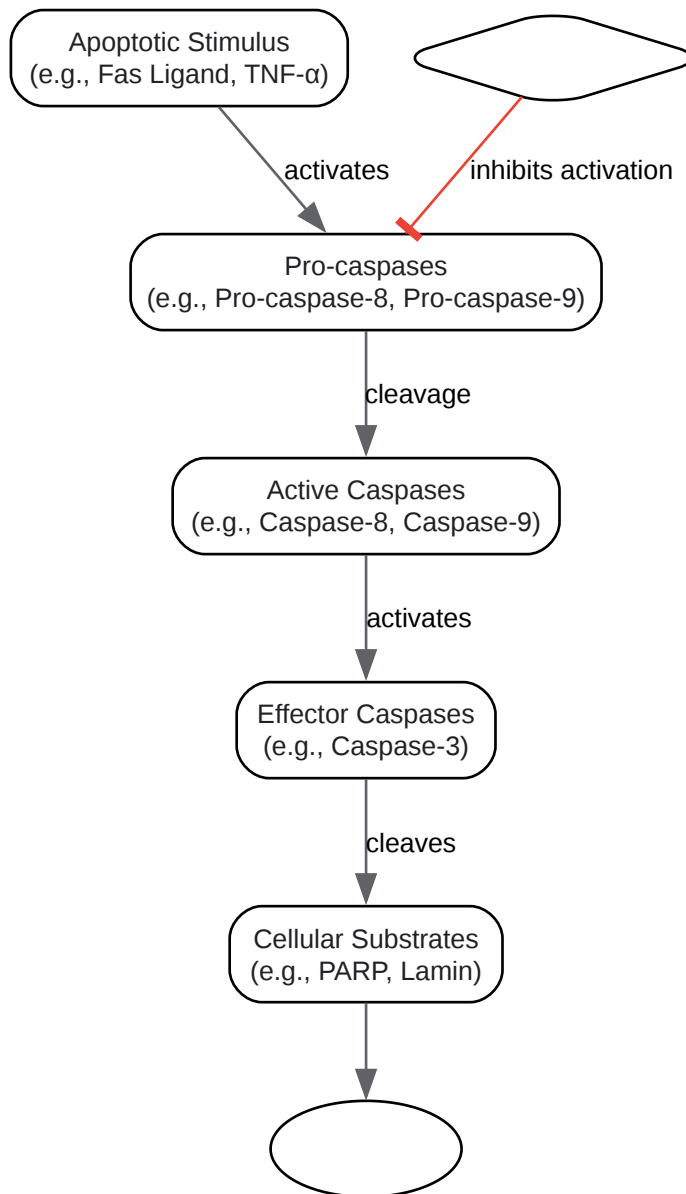
Z-VAD-FMK is a synthetic tripeptide that has been modified to enhance its stability and cell permeability. The O-methylation of the aspartic acid residue at the P1 position increases its stability, while the fluoromethylketone (FMK) group allows for irreversible binding to the catalytic site of caspases.^[1]

Property	Value	References
IUPAC Name	methyl (3S)-5-fluoro-3-[[[(2S)-2-[[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-4-oxopentanoate	[2]
Synonyms	Benzyloxycarbonyl-Val-Ala-Asp(OMe)-fluoromethylketone, Z-Val-Ala-Asp(OMe)-FMK, Caspase Inhibitor VI	[2][3]
CAS Number	187389-52-2	[2][3][4][5][6]
Molecular Formula	C22H30FN3O7	[4][5][7][8][9]
Molecular Weight	467.49 g/mol	[4][5][10]
Purity	≥95%	[5][7][11]
Solubility	Soluble in DMSO (e.g., ≥23.37 mg/mL); Insoluble in Ethanol and Water	[2][10]
Appearance	Crystalline solid or powder	[6][8]

Mechanism of Action: Inhibition of the Caspase Cascade

Z-VAD-FMK functions as an irreversible inhibitor of a broad range of caspases, the key proteases that execute the apoptotic program. It binds to the catalytic site of caspases, thereby preventing the processing and activation of downstream targets.[1][6] The inhibitor's primary mechanism involves blocking the activation of pro-caspases, such as pro-caspase-3 (CPP32), rather than directly inhibiting the activity of already activated caspases.[2] This action effectively halts the caspase-dependent cleavage of cellular substrates, such as Poly (ADP-ribose) polymerase (PARP), and the subsequent fragmentation of DNA, which are hallmark features of apoptosis.

Mechanism of Z-VAD-FMK in Apoptosis Inhibition



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Fig. 1: Z-VAD-FMK inhibits apoptosis by preventing pro-caspase activation.

Experimental Protocols

Preparation of Z-VAD-FMK Stock Solution

A common protocol for preparing a Z-VAD-FMK stock solution involves dissolving it in dimethyl sulfoxide (DMSO).

Materials:

- Z-VAD-FMK powder
- Anhydrous DMSO

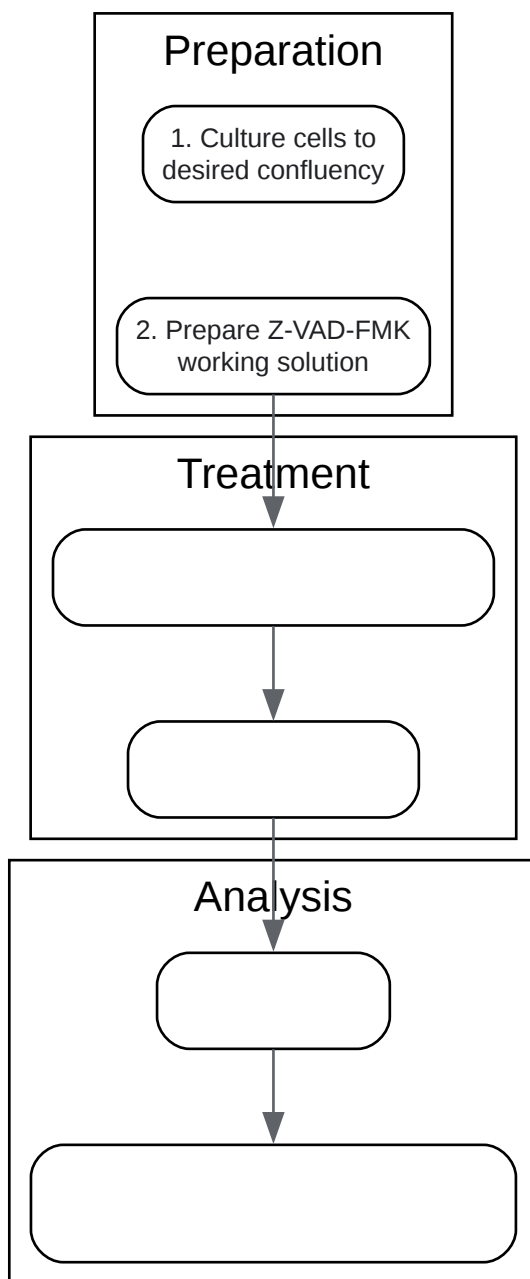
Procedure:

- To prepare a 10 mM stock solution, reconstitute 1 mg of Z-VAD-FMK powder in 213.9 μ L of DMSO.^[9]
- Vortex thoroughly to ensure complete dissolution.
- Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.^[9] The lyophilized powder is stable for 24 months when stored at -20°C and desiccated.^[9] Once in solution, it is recommended to use it within 3 months to maintain potency.^[9]

General Protocol for In Vitro Inhibition of Apoptosis

This protocol provides a general workflow for using Z-VAD-FMK to inhibit apoptosis in cell culture experiments.

Experimental Workflow for Apoptosis Inhibition



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Fig. 2: General workflow for using Z-VAD-FMK in cell culture experiments.

Detailed Steps:

- **Cell Seeding:** Plate cells at an appropriate density in a suitable culture vessel and allow them to adhere and grow.

- **Preparation of Working Solution:** Dilute the Z-VAD-FMK stock solution to the desired final concentration in a cell culture medium. Working concentrations can vary depending on the cell type and the apoptotic stimulus, but a typical range is 5-100 μ M.[9]
- **Pre-treatment:** Aspirate the old medium from the cells and add the medium containing Z-VAD-FMK. It is common to pre-treat the cells for 1 hour before inducing apoptosis.[9]
- **Induction of Apoptosis:** Add the apoptotic stimulus (e.g., etoposide, TNF- α) directly to the medium containing Z-VAD-FMK.
- **Incubation:** Incubate the cells for the desired period, which will depend on the specific experimental setup.
- **Analysis:** Harvest the cells and analyze for markers of apoptosis. This can include Western blotting for cleaved caspases and PARP, TUNEL assays for DNA fragmentation, or flow cytometry for Annexin V staining.

Biological and Biochemical Properties

Z-VAD-FMK is a valuable tool for dissecting the signaling pathways involved in apoptosis. It has been shown to effectively block apoptosis induced by a variety of stimuli in numerous cell lines, including THP.1 and Jurkat T-cells.[10] While it is a broad-spectrum caspase inhibitor, it is important to note that at higher concentrations, it may have off-target effects. For instance, some studies have shown that Z-VAD-FMK can inhibit mitogen-induced T cell proliferation independently of its caspase-inhibiting properties.[2][9] Research has also indicated its ability to inhibit other enzymes like cathepsin B and PNGase.[9]

Conclusion

Z-VAD-FMK remains an indispensable tool for researchers investigating the molecular mechanisms of apoptosis. Its ability to irreversibly inhibit a wide range of caspases provides a powerful method for determining the involvement of these proteases in various cellular processes. A thorough understanding of its chemical properties and careful consideration of experimental conditions are crucial for obtaining reliable and interpretable results.

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